molecular formula C11H16ClNO B2369256 (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride CAS No. 206751-83-9

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride

Cat. No.: B2369256
CAS No.: 206751-83-9
M. Wt: 213.71
InChI Key: MQVMPQVTUIISOY-DHXVBOOMSA-N
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Description

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is a chiral compound with a cyclobutane ring substituted with a benzyloxy group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions, such as 2+2 cycloaddition of alkenes.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group on the cyclobutane ring.

    Amination: The amine group can be introduced through amination reactions, such as reductive amination or nucleophilic substitution with an amine source.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The amine group can be reduced to a primary amine or further functionalized.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines or other reduced amine derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Compounds like cyclobutane-1,2-diamine and cyclobutane-1,2-diol share the cyclobutane core but differ in functional groups.

    Benzyloxy Derivatives: Compounds such as benzyloxyethanol and benzyloxyamine have the benzyloxy group but differ in the rest of the structure.

Uniqueness

(1R,2S)-2-(benzyloxy)cyclobutan-1-amine hydrochloride is unique due to its specific chiral configuration and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific stereochemistry and reactivity are required.

Properties

IUPAC Name

(1R,2S)-2-phenylmethoxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVMPQVTUIISOY-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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